

Application Notes and Protocols for the Solid- Phase Synthesis of Neohesperidose Derivatives

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Compound of Interest		
Compound Name:	Neohesperidose	
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This document provides a detailed protocol and application notes for the solid-phase synthesis of **neohesperidose** derivatives. **Neohesperidose**, a disaccharide composed of rhamnose and glucose linked by an α - $(1 \rightarrow 2)$ glycosidic bond, is a core component of various naturally occurring flavonoids with significant biological activities.[1][2][3] Solid-phase synthesis offers a streamlined approach for the preparation of **neohesperidose** derivatives, facilitating purification and enabling the construction of libraries for drug discovery and glycobiology research.

Introduction

Neohesperidin (hesperetin 7-O-neohesperidoside) and related flavonoid glycosides are widely found in citrus fruits and exhibit a range of pharmacological properties, including neuroprotective, anti-inflammatory, antidiabetic, and anticancer activities.[1] The biological functions of these compounds are often attributed to their ability to modulate cellular signaling pathways, such as the Nrf2/ARE, Wnt/β-catenin, and PI3K/AKT/mTOR pathways, and to their antioxidant properties.[4][5][6][7][8] The chemical synthesis of **neohesperidose** and its derivatives is crucial for further biological evaluation and the development of novel therapeutics. While solution-phase synthesis has been reported, solid-phase synthesis presents advantages in terms of efficiency and purification. A three-step solution-phase synthesis of **neohesperidose** from naringin has been reported with an overall yield of 43%.[9]



This protocol outlines a proposed solid-phase strategy for the synthesis of a **neohesperidose** derivative, focusing on the critical stereoselective formation of the 1,2-cis-glycosidic linkage.

Data Presentation

The following table summarizes representative yields for the synthesis of **neohesperidose** and related disaccharides. Note that the solid-phase synthesis yields are projected based on typical solid-phase oligosaccharide synthesis outcomes, as a direct solid-phase synthesis of **neohesperidose** has not been extensively documented.

Synthesis Stage	Method	Key Reaction	Reported/Proje cted Yield	Reference
Neohesperidose Synthesis	Solution-Phase	Semisynthesis from Naringin	43% (overall)	[9]
Disaccharide Formation	Solution-Phase	α-L- rhamnopyranosyl bromide condensation	Moderate	[10]
Solid-Phase Glycosylation Step	Solid-Phase (Projected)	Stereoselective α - $(1 \rightarrow 2)$ glycosylation	70-85% per step	Inferred from general solid- phase oligosaccharide synthesis
Overall Solid- Phase Synthesis	Solid-Phase (Projected)	Multi-step solid- phase synthesis	20-30% (overall)	Inferred from general solid- phase oligosaccharide synthesis

Experimental Protocols

This section details a proposed protocol for the solid-phase synthesis of a **neohesperidose** derivative.

1. Materials and Reagents



- Solid Support: Merrifield resin (100-200 mesh, 1% DVB)
- Linker: 4-(hydroxymethyl)benzoic acid (HMBA)
- Glucose Acceptor: 1-O-Allyl-3,4,6-tri-O-benzoyl-β-D-glucopyranose
- Rhamnose Donor: 2,3,4-Tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate
- Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)
- Glycosylation Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Capping Reagent: Acetic anhydride, Pyridine
- Cleavage Reagent: Trifluoroacetic acid (TFA), Dichloromethane (DCM)
- Deprotection Reagent: Sodium methoxide in methanol
- Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene, Diethyl ether,
 Methanol

2. Protocol

Step 1: Attachment of Linker to Solid Support

- Swell Merrifield resin in DCM for 30 minutes.
- In a separate flask, dissolve 4-(hydroxymethyl)benzoic acid (HMBA) and DIC in DCM.
- Add the HMBA/DIC solution to the swollen resin and shake at room temperature for 24 hours.
- Wash the resin with DCM, DMF, and methanol, and dry under vacuum.

Step 2: Attachment of Glucose Acceptor to the Linker

Swell the HMBA-functionalized resin in DCM.



- In a separate flask, dissolve 1-O-Allyl-3,4,6-tri-O-benzoyl-β-D-glucopyranose, DIC, and a catalytic amount of DMAP in DCM.
- Add the glucose acceptor solution to the resin and shake at room temperature for 48 hours.
- Wash the resin with DCM, DMF, and methanol.
- Cap any unreacted hydroxyl groups on the linker by treating the resin with a solution of acetic anhydride and pyridine in DCM (1:1:3 v/v/v) for 2 hours.
- Wash the resin with DCM, DMF, and methanol, and dry under vacuum.

Step 3: Deprotection of the Allyl Group

- Swell the resin-bound glucose acceptor in DCM.
- Add Pd(PPh₃)₄ to the resin suspension.
- Add 1,3-dimethylbarbituric acid as an allyl scavenger.
- Shake the reaction mixture at room temperature for 4 hours.
- Wash the resin with DCM, a solution of sodium diethyldithiocarbamate in DMF, DMF, and DCM.

Step 4: Stereoselective Glycosylation

- Swell the resin with the deprotected glucose acceptor in a mixture of DCM and diethyl ether (1:1).
- Cool the reaction vessel to -40°C.
- In a separate flask, dissolve the 2,3,4-Tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate donor in DCM.
- Add the donor solution to the resin, followed by the dropwise addition of a solution of TMSOTf in DCM.



- Allow the reaction to proceed at -40°C for 2 hours, then slowly warm to 0°C over 2 hours.
- Quench the reaction with pyridine.
- Wash the resin with DCM, methanol, and diethyl ether.
- Cap any unreacted hydroxyl groups on the glucose acceptor as described in Step 2.5.

Step 5: Cleavage from the Solid Support

- Swell the resin-bound disaccharide in DCM.
- Treat the resin with a mixture of TFA and DCM (95:5 v/v) for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Wash the resin with DCM, and combine the filtrates.
- Evaporate the solvent under reduced pressure.

Step 6: Global Deprotection

- Dissolve the cleaved, protected disaccharide in methanol.
- Add a catalytic amount of sodium methoxide.
- Stir the reaction at room temperature for 12 hours.
- Neutralize the reaction with Amberlite IR-120 (H+) resin.
- Filter the resin and concentrate the filtrate to obtain the crude **neohesperidose** derivative.
- Purify by silica gel chromatography or HPLC.

Visualizations

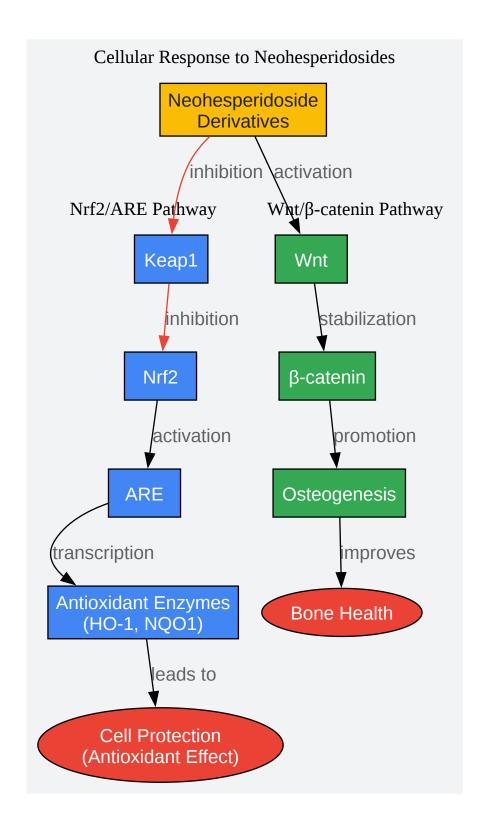




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Caption: Workflow for the solid-phase synthesis of a **neohesperidose** derivative.





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Caption: Signaling pathways modulated by neohesperidoside derivatives.



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